molecular formula C16H13FN4O4 B3011221 2-(2-fluorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034369-24-7

2-(2-fluorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Katalognummer B3011221
CAS-Nummer: 2034369-24-7
Molekulargewicht: 344.302
InChI-Schlüssel: RYJQOUVPDYUZTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of novel N-substituted acetamide derivatives involves multi-step chemical reactions starting with readily available starting materials. In the first paper, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides utilized 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. The process was followed by a series of reactions, including the formation of dihydropyrimidin derivatives, which were then linked to a phenoxyacetamide moiety. The structures of the synthesized compounds were confirmed using 1H NMR, IR, mass spectrum, and elemental analyses .

In the second paper, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide began with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate was then converted into a carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol. The final step involved the reaction of this intermediate with various N-aralkyl/aryl substituted 2-bromoacetamides to produce the target compounds. The structures were elucidated using 1H-NMR, IR, and mass spectral data .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in both studies were characterized using spectroscopic techniques. The 1H NMR spectra provided insights into the hydrogen environments within the molecules, indicating the successful incorporation of the desired functional groups. IR spectroscopy was used to identify characteristic functional group vibrations, confirming the presence of acetamide, oxadiazole, and other relevant moieties. Mass spectrometry offered molecular weight confirmation and supported the proposed structures .

Chemical Reactions Analysis

The chemical reactions employed in these studies were designed to build complex molecules with potential biological activity. The reactions involved nucleophilic substitutions, condensations, and cyclization steps. The use of a weak base and polar aprotic solvent in the second study suggests that the reaction conditions were carefully optimized to facilitate the formation of the oxadiazole ring and subsequent thioether linkage . The first study does not detail the reaction conditions but indicates that the synthesis pathway was effective in producing compounds with herbicidal activity .

Physical and Chemical Properties Analysis

While the abstracts do not provide detailed information on the physical and chemical properties of the synthesized compounds, the biological activity assays suggest that these properties were conducive to herbicidal and antibacterial activities. The compounds in the first study exhibited herbicidal activities against dicotyledonous weeds, which implies that they possess the necessary stability and solubility to be taken up by plants and exert their effects. The second study's compounds showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating that they have the appropriate lipophilicity and molecular recognition features to interact with bacterial cells .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A study by Panchal et al. (2020) explored the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1) for the treatment of small lung cancer. These compounds, including variants of 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl) -1,3,4-oxadiazol-2-yl)acetamide and N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide, demonstrated significant inhibition of cell growth, comparable to the standard Bevacizumab in certain cases (Panchal, Rajput, & Patel, 2020).

NMR Study of Novel Derivatives

In 2012, Li Ying-jun conducted an NMR study on a novel compound closely related to the target molecule, N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide, and analyzed its structural properties using 2D NMR techniques (Li Ying-jun, 2012).

Synthesis and Biological Assessment of Triazolo-Pyridine Derivatives

A 2019 research by Karpina et al. discussed the synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including a diverse set of acetamides with an 1,2,4-oxadiazole cycle. These compounds were synthesized and evaluated for their pharmacological activity, offering insights into functionalized triazolo-pyridine derivatives (Karpina et al., 2019).

Chemotherapeutic Agents

Kaya et al. (2017) designed and synthesized a series of 1,3,4-Oxadiazole derivatives, including compounds like N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide, and evaluated them as potential chemotherapeutic agents. These compounds were tested for antimicrobial activity and screened for antiproliferative activity against human tumor cell lines, showing significant results (Kaya et al., 2017).

Eigenschaften

IUPAC Name

2-(2-fluorophenoxy)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O4/c17-11-5-1-2-6-12(11)24-9-13(22)19-8-14-20-15(21-25-14)10-4-3-7-18-16(10)23/h1-7H,8-9H2,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJQOUVPDYUZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.